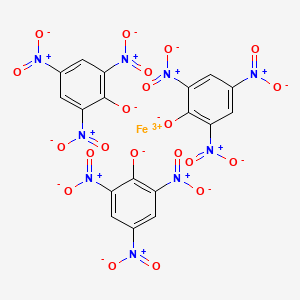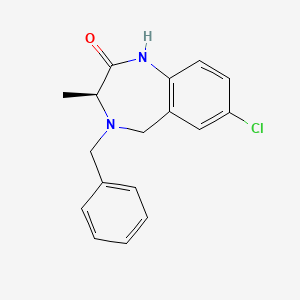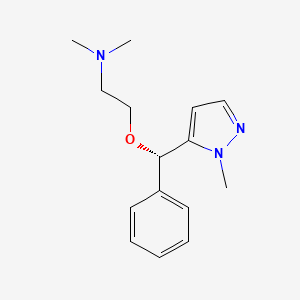
Ethanamine, N,N-dimethyl-2-((S)-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, N,N-dimethyl-2-((S)-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)- is a complex organic compound with a unique structure that includes a pyrazole ring and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-((S)-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)- typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the phenylmethoxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N-dimethyl-2-((S)-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethanamine, N,N-dimethyl-2-((S)-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which Ethanamine, N,N-dimethyl-2-((S)-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethanamine, N,N-dimethyl-2-((S)-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)- include:
Ethanamine, N,N-dimethyl-: A simpler amine with similar structural features.
N,N-Dimethylethylamine: Another tertiary amine with comparable properties.
N-Ethyldimethylamine: A related compound with an ethyl group attached to the nitrogen atom.
Uniqueness
The uniqueness of Ethanamine, N,N-dimethyl-2-((S)-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
148981-64-0 |
|---|---|
Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(S)-(2-methylpyrazol-3-yl)-phenylmethoxy]ethanamine |
InChI |
InChI=1S/C15H21N3O/c1-17(2)11-12-19-15(13-7-5-4-6-8-13)14-9-10-16-18(14)3/h4-10,15H,11-12H2,1-3H3/t15-/m0/s1 |
InChI Key |
DCMJBKFKXGPPMT-HNNXBMFYSA-N |
Isomeric SMILES |
CN1C(=CC=N1)[C@H](C2=CC=CC=C2)OCCN(C)C |
Canonical SMILES |
CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


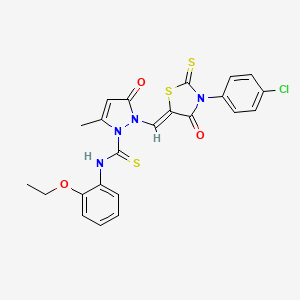
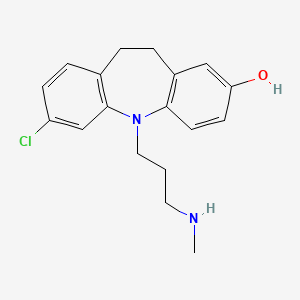
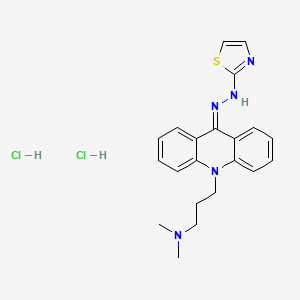
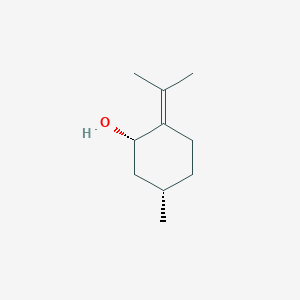
![(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12741598.png)

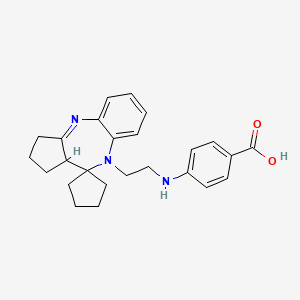

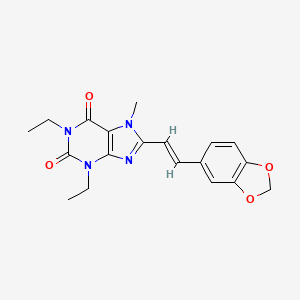

![(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12741642.png)

